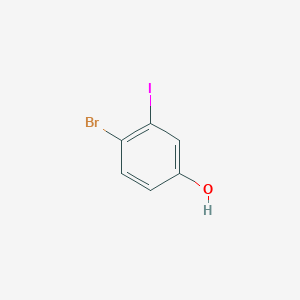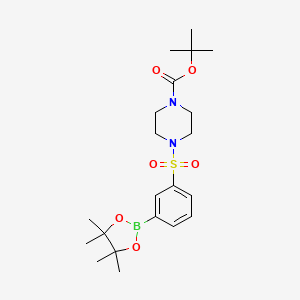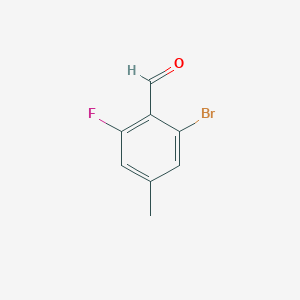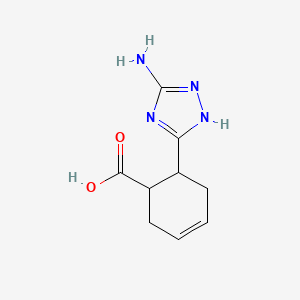
4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde
Descripción general
Descripción
4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde is a chemical compound that belongs to the class of benzaldehydes, which are characterized by the presence of a benzene ring attached to an aldehyde group. This compound specifically features a pyrazole ring substituted at the 4-position with a chlorine atom and a benzaldehyde group at the 1-position. It is a versatile intermediate used in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Bromination and Substitution: One common synthetic route involves the bromination of 4-chloro-1H-pyrazole followed by a nucleophilic substitution reaction with benzaldehyde.
Cross-Coupling Reactions: Another method is the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to link the pyrazole and benzaldehyde moieties.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are often employed, where the reactants are mixed in a controlled environment to ensure consistent quality and yield.
Continuous Flow Synthesis: Continuous flow synthesis is another method used to produce this compound on a larger scale, offering advantages in terms of efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 4-(4-chloro-1H-pyrazol-1-YL)benzyl alcohol.
Substitution: Substitution reactions can occur at various positions on the pyrazole ring, leading to a variety of substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Alcohols, such as benzyl alcohol.
Substitution Products: Substituted pyrazoles with different functional groups.
Aplicaciones Científicas De Investigación
4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde is similar to other pyrazole derivatives, such as 4-(1H-pyrazol-1-yl)benzaldehyde and 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. its unique chlorine substitution at the 4-position on the pyrazole ring distinguishes it from these compounds. This substitution can affect its reactivity and biological activity, making it a valuable compound in specific applications.
Comparación Con Compuestos Similares
4-(1H-pyrazol-1-yl)benzaldehyde
4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde
Propiedades
IUPAC Name |
4-(4-chloropyrazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBNQACVIQTGIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol](/img/structure/B1526380.png)

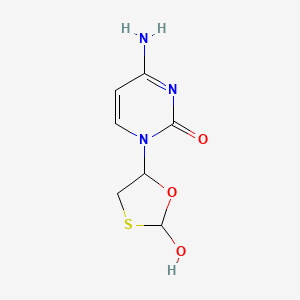

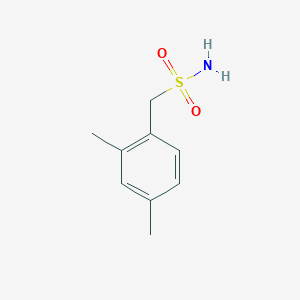
![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine](/img/structure/B1526389.png)

